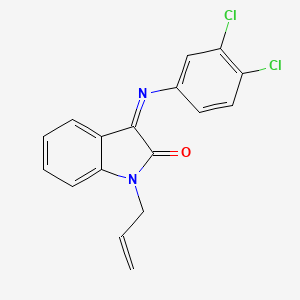

3-(3,4-Dichlorophenyl)imino-1-prop-2-enylindol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

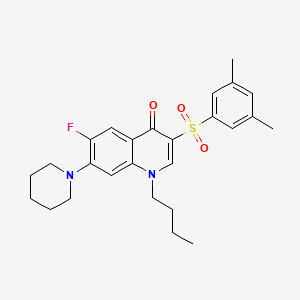

The compound “3-(3,4-Dichlorophenyl)imino-1-prop-2-enylindol-2-one” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The presence of the dichlorophenyl group suggests that the compound may have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the prop-2-enyl group, and the attachment of the 3,4-dichlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring system is aromatic, meaning it has a stable, ring-like structure. The dichlorophenyl group is also aromatic. The prop-2-enyl group is a type of alkene, meaning it contains a carbon-carbon double bond .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indole and dichlorophenyl groups might undergo electrophilic aromatic substitution reactions. The prop-2-enyl group, being an alkene, might undergo reactions such as addition, oxidation, or polymerization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Molecular Structure and Electronic Properties

A study by Adole et al. (2020) focused on the molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound closely related to "3-(3,4-Dichlorophenyl)imino-1-prop-2-enylindol-2-one". The research employed density functional theory (DFT) to investigate geometrical entities, electronic aspects, and chemical reactivity perspectives. The compound was synthesized and characterized through FT-IR, 1HNMR, and 13C NMR spectral techniques, with a detailed exploration of bond lengths, bond angles, Mulliken atomic charges, molecular electrostatic potential surface, and electronic parameters introduced to explore its chemical behavior. The study emphasized the significance of electronic properties such as HOMO and LUMO energies, studied by the time-dependent DFT (TD-DFT) method, providing insights into the electronic structure and reactivity of the molecule (Adole et al., 2020).

Mechanical Properties of Polymorphs

Raju et al. (2018) identified three polymorphs of a closely related Schiff base, analyzing their morphology and mechanical response. They differentiated the polymorphs based on their mechanical behavior—ranging from brittle fracture to elastic bending—by employing energy frameworks analysis, slip layer topology, Hirshfeld surface analysis, and nanoindentation techniques. This research highlights the importance of structural analysis in understanding the distinct mechanical properties of polymorphic forms, providing a foundation for the study of "this compound" polymorphs (Raju et al., 2018).

Amino-Imino Tautomerism

Brandsma et al. (1998) provided the first proof for amino-imino tautomerism in N-monosubstituted aminothiophenes through a novel one-pot synthesis. Although the study focuses on thiophene derivatives, the concept of amino-imino tautomerism could be relevant for the structural analysis and reactivity studies of "this compound", offering insights into its potential chemical behaviors and applications (Brandsma et al., 1998).

Future Directions

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)imino-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c1-2-9-21-15-6-4-3-5-12(15)16(17(21)22)20-11-7-8-13(18)14(19)10-11/h2-8,10H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFSSVLGIARFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=NC3=CC(=C(C=C3)Cl)Cl)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2866538.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)

amino}ethan-1-ol](/img/structure/B2866543.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)

![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)